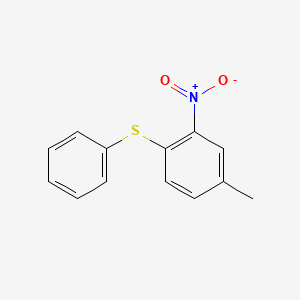
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic conditions, such as trifluoroacetic acid or hydrochloric acid in methanol, are used for deprotection.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: The deprotected amine compound.
Applications De Recherche Scientifique
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves the protection of the amine group, which prevents unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the compound. This selective protection and deprotection mechanism is crucial in organic synthesis, enabling the stepwise construction of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also use the tert-butoxycarbonyl group for protection of amine groups.
tert-Butoxycarbonyl-protected peptides: Similar protection strategies are used in peptide synthesis to protect amino groups.
Uniqueness
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific structure, which combines the tetrahydroquinoline core with a tert-butoxycarbonyl-protected amine group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
tert-butyl 3-methyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-10-9-16(14(18)19-15(2,3)4)12-8-6-5-7-11(12)13(10)17/h5-8,10H,9H2,1-4H3 |
Clé InChI |
GDCIBEYCLNBFEO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)

![[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol](/img/structure/B8280289.png)


![4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B8280306.png)


![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2S)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B8280321.png)

